2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.1339239 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide represents a novel class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The compound has been evaluated for its activity against various cancer cell lines. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity.
- Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of specific kinases associated with tumor growth and survival. For instance, studies have shown that compounds similar to this one effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Synergistic Effects : In combination studies with standard chemotherapeutics like doxorubicin, this compound demonstrated enhanced efficacy, suggesting potential for use in combination therapy protocols.
Table 1: Summary of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.46 | |
Anticancer | HCT116 | 0.39 | |
Antitumor | HepG2 | 0.03 | |
CDK Inhibition | Various | 0.98 |
Case Study: Efficacy Against MCF-7 and HCT116
In a detailed study evaluating the compound's effects on MCF-7 and HCT116 cells, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. Notably:
- At an IC50 of 0.46 µM against MCF-7 cells, the compound significantly inhibited proliferation.
- In HCT116 cells, an IC50 of 0.39 µM was observed, demonstrating its effectiveness in targeting colon cancer cells.
Inhibition of Cyclin-dependent Kinases (CDKs)
The compound has been identified as a potent inhibitor of CDK2, a critical regulator of cell cycle progression. Inhibition of CDK2 leads to:
- Cell Cycle Arrest : Cells treated with the compound exhibited G1 phase arrest.
- Induction of Apoptosis : Increased levels of pro-apoptotic markers were observed in treated cells.
This dual action—preventing cell cycle progression while promoting apoptosis—highlights the therapeutic potential of this compound in cancer treatment.
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-6-8-18(25)9-7-17)24(27-20)33-14-21(31)26-19-10-5-15(2)11-16(19)3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQJBILBEYTAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.